molecular formula C8H5NO2S B2917760 Benzo[d]isothiazole-7-carboxylic acid CAS No. 1260382-80-6

Benzo[d]isothiazole-7-carboxylic acid

Cat. No. B2917760
CAS RN: 1260382-80-6
M. Wt: 179.19
InChI Key: VVUDWXMKSIIWHQ-UHFFFAOYSA-N
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Description

“Benzo[d]isothiazole-7-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as benzoisothiazoles . It has a molecular formula of C8H5NO2S . The compound is often used in research and development .


Synthesis Analysis

The synthesis of benzo[d]isothiazoles often employs nitrogen and sulfur pre-functionalized phenyl rings as building blocks . An example is an oxidative N-S bond formation starting from the ortho-amidoarylthiols using a catalytic amount of KBr . This reaction occurs under an oxygen atmosphere .


Molecular Structure Analysis

The molecular structure of “Benzo[d]isothiazole-7-carboxylic acid” consists of a benzene ring fused to an isothiazole ring . The InChI code for the compound is 1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions of benzo[d]isothiazoles are diverse. For instance, the compound can undergo ring metalation, lateral metalation, and can be utilized in transition metal-catalyzed coupling reactions .

Scientific Research Applications

Synthesis of Novel Heterocyclic Architectures

Benzo[d]isothiazole-7-carboxylic acid serves as a precursor in the synthesis of novel heterocyclic architectures. The unique properties of the isothiazole ring, with two electronegative heteroatoms in a 1,2-relationship, make it a valuable scaffold for developing new chemical entities .

Medicinal Chemistry and Drug Design

In medicinal chemistry, Benzo[d]isothiazole derivatives exhibit a wide range of biological activities. They are explored for their potential as anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and neuroprotective agents. The benzoisothiazole core is often incorporated into molecules designed to modulate biological targets .

Green Chemistry Applications

The compound is used in green chemistry approaches for synthesizing benzothiazole compounds. These methods emphasize the use of less hazardous substances and aim to reduce the environmental impact of chemical synthesis .

Development of Imaging Reagents

Due to its fluorescent properties, Benzo[d]isothiazole-7-carboxylic acid and its derivatives are used in the development of imaging reagents. These compounds can be used for various bioimaging applications to visualize biological processes .

Synthesis of Vulcanization Accelerators

The benzoisothiazole structure is utilized in the synthesis of vulcanization accelerators. These are essential in the manufacturing of rubber products, improving the efficiency and quality of the vulcanization process .

Antifouling Applications

Derivatives of Benzo[d]isothiazole-7-carboxylic acid have been studied for their antifouling properties. They prevent the attachment of marine organisms to surfaces, which is crucial for maintaining the integrity of marine structures and vessels .

Enzyme Inhibition Studies

Researchers explore the use of Benzo[d]isothiazole-7-carboxylic acid in enzyme inhibition studies. Its derivatives can act as inhibitors for various enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .

Electroluminescent Devices

The electronic properties of Benzo[d]isothiazole-7-carboxylic acid make it suitable for use in electroluminescent devices. These devices are used in display technologies and lighting applications, benefiting from the compound’s luminescent characteristics .

properties

IUPAC Name

1,2-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDWXMKSIIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isothiazole-7-carboxylic acid

CAS RN

1260382-80-6
Record name 1,2-benzothiazole-7-carboxylic acid
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